AB-Pinaca
Overview
Description
AB-PINACA is a synthetic cannabinoid receptor agonist that was first identified as a component of synthetic cannabis products in Japan in 2012. It was originally developed by Pfizer in 2009 as an analgesic medication. The compound has a chemical formula of C18H26N4O2 and a molar mass of 330.432 g/mol. This compound acts as a potent agonist for the cannabinoid type 1 receptor (CB1) and cannabinoid type 2 receptor (CB2), making it significantly more potent than Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis .
Mechanism of Action
Target of Action
AB-Pinaca, a synthetic cannabinoid, primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as mood, appetite, pain sensation, and memory .
Mode of Action
This compound acts as a potent agonist for the CB1 and CB2 receptors . It exhibits similar affinity for CB1 receptors as Δ9-THC, the principal psychoactive cannabinoid present in marijuana, but shows greater efficacy for G-protein activation and higher potency for adenylyl cyclase inhibition .
Biochemical Pathways
This compound affects the endocannabinoid system by binding to and activating the CB1 and CB2 receptors . This activation triggers a number of biological responses also triggered by the naturally occurring phytocannabinoid Δ9-THC
Result of Action
The activation of CB1 and CB2 receptors by this compound can lead to various physiological effects. It is known that the use of synthetic cannabinoids like this compound can result in anxiety, psychosis, chest pain, seizures, and even death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the legal status of this compound varies depending on the country , which can influence its availability and use.
Biochemical Analysis
Cellular Effects
AB-Pinaca has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves multiple molecular interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed in these studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
The preparation of AB-PINACA typically begins with indazole-3-carboxylic acid as the starting material. The synthetic route involves the following steps:
Formation of the Indazole Core: Indazole-3-carboxylic acid is reacted with appropriate reagents to form the indazole core structure.
Amidation Reaction: The indazole core is then subjected to an amidation reaction with a suitable amine to form the carboxamide group.
Alkylation: The final step involves the alkylation of the indazole core with a pentyl group to yield this compound.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
AB-PINACA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated and ketone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the indazole core, leading to the formation of various substituted derivatives.
The major products formed from these reactions include hydroxylated, ketone, and amine derivatives, which can be further analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Scientific Research Applications
AB-PINACA has been extensively studied for its interactions with cannabinoid receptors. Its applications in scientific research include:
Chemistry: this compound is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples.
Biology: Researchers study this compound to understand its effects on the endocannabinoid system and its potential therapeutic benefits.
Medicine: Although not approved for medical use, this compound is investigated for its analgesic properties and potential use in pain management.
Comparison with Similar Compounds
AB-PINACA is structurally similar to other synthetic cannabinoids, such as:
5F-AB-PINACA: This compound has a fluorine atom at the pentyl group, making it more potent than this compound.
ADB-PINACA: This compound has a tert-butyl group instead of an isopropyl group, resulting in different pharmacological properties.
AB-FUBINACA: This compound has a fluorobenzyl group, which increases its potency and binding affinity for cannabinoid receptors.
This compound is unique due to its specific chemical structure, which allows it to bind with high affinity to both CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and developing new synthetic cannabinoids.
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMHPAQOAAZSHS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904034 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445752-09-9 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445752-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AB-PINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445752099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AB-PINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3KC3S2PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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